4-Bromo-5-hydrazinylpyridazin-3(2h)-one
Description
Significance of the Pyridazinone Scaffold in Organic Synthesis
The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group, is a privileged scaffold in organic and medicinal chemistry. nih.govtandfonline.comresearchgate.net Its unique electronic and structural features make it a versatile building block for the synthesis of a diverse array of more complex molecules. researchgate.net The presence of multiple reaction sites on the pyridazinone ring allows for a wide range of chemical transformations, enabling the generation of extensive compound libraries for various research purposes. tandfonline.com The derivatization of the pyridazinone skeleton can be readily achieved, making it an attractive target for synthetic chemists aiming to develop new compounds with tailored properties. tandfonline.com
Overview of Halogenated and Hydrazine-Substituted Pyridazinone Derivatives
The functionalization of the pyridazinone ring with halogen atoms and hydrazine (B178648) groups introduces valuable reactivity and potential for further chemical modification. Halogenated pyridazinones, particularly those containing bromine or chlorine, are key intermediates in organic synthesis. The halogen atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, providing a powerful handle for molecular elaboration. nih.gov
Hydrazine-substituted pyridazinones are also of significant interest. The hydrazine moiety is a potent nucleophile and can be used to construct fused heterocyclic systems. For instance, the reaction of a chloropyridazine with hydrazine hydrate (B1144303) can yield a hydrazinylpyridazine derivative. nih.govresearchgate.net This class of compounds serves as a crucial precursor for the synthesis of bicyclic and polycyclic systems, such as pyrazolo[3,4-d]pyridazines and triazolo[4,3-b]pyridazines, through cyclocondensation reactions. nih.gov
Scope and Research Focus on 4-Bromo-5-hydrazinylpyridazin-3(2H)-one
This article focuses specifically on the chemical compound This compound . This molecule combines the key functional features of a halogenated and a hydrazine-substituted pyridazinone. Its structure, possessing a bromine atom at position 4 and a hydrazinyl group at position 5 of the pyridazin-3(2H)-one core, suggests a rich and varied chemical reactivity. The presence of these two functional groups in adjacent positions offers unique opportunities for the synthesis of novel fused heterocyclic systems.
Despite its interesting structural features, detailed research findings, including specific synthetic protocols and comprehensive spectroscopic characterization for this compound, are not extensively documented in publicly available literature. Therefore, this review will discuss its probable synthetic pathways and potential chemical transformations based on the established chemistry of related pyridazinone derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-hydrazinyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c5-3-2(8-6)1-7-9-4(3)10/h1H,6H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJNAVVIEULTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290489 | |
| Record name | 4-bromo-5-hydrazinylpyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89123-59-1 | |
| Record name | 4-Bromo-5-hydrazinyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89123-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 68991 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089123591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC68991 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68991 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-5-hydrazinylpyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
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Synthetic Methodologies for 4 Bromo 5 Hydrazinylpyridazin 3 2h One
Retrosynthetic Analysis of the 4-Bromo-5-hydrazinylpyridazin-3(2H)-one Core
A retrosynthetic analysis of the target molecule, this compound (I), suggests several plausible disconnection points. The most logical disconnections involve the carbon-nitrogen bonds of the hydrazinyl group and the pyridazinone ring structure.
One primary disconnection can be made at the C5-N bond of the hydrazinyl moiety. This leads to a key intermediate, a 4-bromo-5-substituted pyridazinone (II), where the substituent is a suitable leaving group such as a halogen (e.g., bromine) or an alkoxy group. The hydrazinyl group can then be introduced via a nucleophilic substitution reaction.
Further disconnection of the pyridazinone ring (II) itself points towards a 1,4-dicarbonyl precursor. Specifically, a cyclization reaction between a suitably substituted γ-keto acid or its ester derivative (III) and hydrazine (B178648) would form the heterocyclic core. The bromo substituent at the C4 position could be introduced either on the acyclic precursor or on the pyridazinone ring after its formation.
Precursor Synthesis Strategies
The synthesis of the target compound relies heavily on the efficient preparation of key precursors, namely brominated pyridazinone intermediates and the subsequent introduction of the hydrazinyl group.
Preparation of Brominated Pyridazinone Intermediates
The synthesis of brominated pyridazinones can be approached in several ways. One common method involves the direct bromination of a pyridazin-3(2H)-one precursor. However, controlling the regioselectivity of this electrophilic substitution can be challenging due to the electron-deficient nature of the pyridazine (B1198779) ring.
A more controlled approach starts with a pre-functionalized precursor. For instance, the cyclization of a brominated γ-keto acid with hydrazine can directly yield a brominated pyridazinone. Another strategy involves the use of a di-halogenated pyridazinone, such as 4,5-dibromopyridazin-3(2H)-one. While a direct synthesis for this specific precursor is not widely reported, analogous compounds like 4,5-dibromo-2-chloromethyl-2H-pyridazin-3-one are commercially available, indicating the feasibility of such structures.
Research on the functionalization of pyridazinones has shown that halogen-magnesium exchange reactions can be used to introduce substituents. For example, studies on 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one have demonstrated that the bromine at the C4 position can undergo metalation, allowing for further functionalization. nih.govnih.gov This highlights a potential route to manipulate the substitution pattern on the pyridazinone core.
Table 1: Examples of Brominated Pyridazinone Intermediates and their Synthesis
| Precursor | Reagents and Conditions | Product | Reference |
| 2-Benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | MesMgBr | 2-Benzyl-4-methoxy-5-(mesityl)pyridazin-3(2H)-one | sigmaaldrich.com |
| 2-Benzyl-4,5-dibromopyridazin-3(2H)-one | n-BuMgCl, then electrophile | 4-Substituted-2-benzyl-5-bromopyridazin-3(2H)-one | nih.gov |
This table presents examples of reactions on brominated pyridazinone systems, illustrating methods for their modification.
Introduction of the Hydrazinyl Moiety through Condensation Reactions
The introduction of the hydrazinyl group is a critical step. A common method to achieve this is through the nucleophilic substitution of a suitable leaving group on the pyridazinone ring with hydrazine hydrate (B1144303). researchgate.net Halogens, particularly chlorine and bromine, at positions 4 or 5 of the pyridazinone ring can be displaced by hydrazine.
For instance, the reaction of a 4,5-dihalopyridazin-3(2H)-one with hydrazine hydrate would be a plausible route. The reaction conditions would likely need to be carefully controlled to favor monosubstitution at the C5 position, leaving the C4-bromo substituent intact. The higher reactivity of the halogen at the C5 position towards nucleophilic attack in some pyridazine systems could facilitate this selective substitution. Studies on related heterocyclic systems, such as the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate to form 1-(3-chloropyridin-2-yl)hydrazine, support the feasibility of such a transformation. nih.gov
Table 2: Representative Hydrazinolysis Reactions on Heterocyclic Systems
| Starting Material | Reagents and Conditions | Product | Reference |
| Chloro-pyridazinone derivative | Hydrazine hydrate | Hydrazinyl-pyridazinone derivative | researchgate.net |
| 2,3-Dichloropyridine | Hydrazine hydrate, ethanol (B145695), reflux | 1-(3-Chloropyridin-2-yl)hydrazine | nih.gov |
This table showcases analogous reactions where a hydrazinyl group displaces a halogen on a heterocyclic ring.
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the target molecule in fewer steps, often by building the heterocyclic ring with the desired substituents already in place or introduced in a sequential one-pot manner.
Cyclization Reactions Utilizing Hydrazine Derivatives
A primary strategy for the synthesis of pyridazinones is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. mdpi.com To obtain this compound directly, one would theoretically need a precursor such as a 2-bromo-3-hydrazinyl-4-oxobutanoic acid derivative. However, the synthesis and stability of such a precursor would be challenging.
A more viable approach would be the cyclization of a dibrominated 1,4-dicarbonyl precursor with hydrazine, followed by a selective hydrazinolysis. For example, the reaction of a 2,3-dibromo-4-oxobutanoic acid with hydrazine could potentially yield 4,5-dibromopyridazin-3(2H)-one, which could then be selectively reacted with hydrazine to introduce the hydrazinyl group at the 5-position.
Sequential Functionalization Approaches
Given the reactivity of dihalopyridazinones, a plausible and more direct sequential approach would be to start with a readily available dihalopyridazinone, such as 4,5-dichloropyridazin-3(2H)-one. A selective nucleophilic substitution with hydrazine could potentially be achieved at the C5 position, followed by a halogen exchange reaction to replace the chlorine at C4 with bromine. However, controlling the selectivity of these sequential reactions would be a key challenge.
Advanced Catalytic Methods in the Synthesis of Pyridazinone Derivatives
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and the environmental profile of chemical transformations. For pyridazinone systems, palladium-catalyzed cross-coupling reactions are particularly noteworthy.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net The Suzuki-Miyaura coupling, in particular, is one of the most efficient methods for preparing π-conjugated heterocyclic systems. nih.govuclm.es This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org
While a direct Suzuki-Miyaura coupling on this compound is not extensively documented in peer-reviewed literature, the reactivity of related bromopyridazinone scaffolds provides a strong indication of its potential. For instance, studies on 4,5-dibromo-2-methylpyridazin-3(2H)-one have demonstrated successful Suzuki-Miyaura coupling with various boronic acids. researchgate.net These reactions can be finely tuned by modifying the catalyst, base, solvent, and reaction temperature to achieve desired products. researchgate.net
The general applicability of the Suzuki-Miyaura reaction to brominated pyridazine and pyridazinone cores is well-established. nih.gov1pchem.com For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with a range of (hetero)aryl-boronic acids using a Pd(PPh₃)₄ catalyst. nih.govunich.it Similarly, 4-bromo-substituted 6H-1,2-oxazines undergo efficient Suzuki coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate. researchgate.net
These examples strongly suggest that the bromine atom in this compound could serve as a handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling, assuming the hydrazinyl group does not interfere with the catalytic cycle. The conditions for such a reaction would likely be analogous to those reported for similar bromopyridazinone derivatives.
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling on Related Heterocyclic Scaffolds
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene (B28343)/H₂O | 4,5-Diphenyl-2-methylpyridazin-3(2H)-one | 82 | researchgate.net |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 3-Aryl-6-(thiophen-2-yl)pyridazines | 14-28 | nih.gov |
| 4-Bromo-3,6-diphenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 3,4,6-Triphenyl-6H-1,2-oxazine | 82 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the context of pyridazinone synthesis, several green methodologies have been explored. These include the use of microwave irradiation and grinding techniques to accelerate reactions, reduce energy consumption, and minimize the use of volatile organic solvents. nih.govnih.gov
For example, the synthesis of various substituted pyridazinone derivatives has been achieved with high yields and short reaction times using microwave heating or grinding, comparing favorably to conventional heating methods. nih.govnih.gov While a specific green synthesis protocol for this compound has not been detailed, the general strategies are applicable.
A plausible green approach to the synthesis of the target compound could involve the reaction of a suitable precursor, such as 4,5-dibromopyridazin-3(2H)-one, with hydrazine hydrate under solvent-free conditions or in an environmentally benign solvent like water or ethanol, potentially accelerated by microwave irradiation. This would align with the principles of green chemistry by reducing reaction times and avoiding hazardous solvents.
Table 2: Comparison of Conventional and Green Synthesis Methods for Pyridazinone Derivatives
| Reaction | Conventional Method | Green Method (Microwave) | Yield (Conventional) | Yield (Green) | Time (Conventional) | Time (Green) | Reference |
| Chalcone Synthesis | Reflux | Microwave Irradiation | 82% | 92% | 6 hours | 3 minutes | nih.gov |
| Pyridinyl-pyridazinone Synthesis | Reflux | Microwave Irradiation | 70-75% | 87-91% | 8-10 hours | 4 minutes | nih.gov |
This table is interactive. Click on the headers to sort the data.
The synthesis of related hydrazinyl-substituted pyridazinones often involves the reaction of a chloro- or bromo-substituted pyridazinone with hydrazine hydrate. kci.go.kr Applying green principles to this transformation could significantly improve its environmental footprint.
Reactivity and Derivatization Chemistry of 4 Bromo 5 Hydrazinylpyridazin 3 2h One
Reactions Involving the Hydrazinyl Group
The hydrazinyl moiety (-NHNH2) at the 5-position of the pyridazinone ring is a potent nucleophile and a precursor for the formation of various nitrogen-containing functional groups and heterocyclic rings.
Condensation Reactions with Carbonyl Compounds
The terminal amino group of the hydrazinyl substituent readily undergoes condensation reactions with a variety of carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid, often with catalytic amounts of acid to facilitate the dehydration step.
The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further transformations. The general scheme for this reaction is as follows:
Reaction Scheme:
4-Bromo-5-hydrazinylpyridazin-3(2H)-one + R-CHO/R2CO → 4-Bromo-5-(2-alkylidenehydrazinyl)pyridazin-3(2H)-one + H2O
| Carbonyl Compound | Product Name |
| Benzaldehyde | 4-Bromo-5-(2-benzylidenehydrazinyl)pyridazin-3(2H)-one |
| Acetone | 4-Bromo-5-(2-isopropylidenehydrazinyl)pyridazin-3(2H)-one |
| Cyclohexanone | 4-Bromo-5-(2-cyclohexylidenehydrazinyl)pyridazin-3(2H)-one |
Cycloaddition Reactions Leading to Fused Heterocycles
The hydrazinyl group is a key functionality for the construction of fused heterocyclic systems through cycloaddition and cyclocondensation reactions. These reactions often involve the formation of a new ring fused to the pyridazine (B1198779) core, leading to complex polycyclic structures.
One of the most common applications is the synthesis of triazolopyridazinones. Reaction of this compound with reagents like formic acid, orthoesters, or cyanogen (B1215507) bromide can lead to the formation of a fused triazole ring. For instance, treatment with formic acid would yield a organic-chemistry.orgnih.govnih.govtriazolo[4,3-b]pyridazinone derivative.
Similarly, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazole (B372694) rings. The exact nature of the fused heterocycle depends on the cyclizing agent used.
Examples of Fused Heterocycle Formation:
| Reagent | Fused Heterocycle Formed |
| Formic Acid | organic-chemistry.orgnih.govnih.govTriazolo[4,3-b]pyridazinone |
| Acetylacetone | Pyrazolo[1,5-b]pyridazinone derivative |
| Carbon Disulfide | organic-chemistry.orgnih.govnih.govTriazolo[4,3-b]pyridazine-thione derivative |
N-Functionalization Strategies
The nitrogen atoms of the hydrazinyl group can be functionalized through various reactions, including acylation and alkylation, to introduce a range of substituents.
N-Acylation: Acylation of the hydrazinyl group can be achieved using acyl chlorides or anhydrides in the presence of a base. This reaction typically occurs at the terminal nitrogen atom, yielding N'-acylhydrazinyl derivatives. These derivatives can be useful for modulating the electronic properties of the molecule or as intermediates for further cyclization reactions.
N-Alkylation: While direct alkylation of the hydrazinyl group can be less selective, it is possible under controlled conditions to introduce alkyl groups. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a more controlled method for N-alkylation.
Reactions Involving the Bromine Substituent
The bromine atom at the 4-position of the pyridazinone ring is susceptible to replacement by various nucleophiles and is a key handle for carbon-carbon bond formation through organometallic coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the pyridazinone ring activates the C4-position, making the bromine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. A variety of nucleophiles can displace the bromide, allowing for the introduction of a wide range of functional groups.
These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures. The rate of reaction is influenced by the nucleophilicity of the incoming group and the electronic nature of the pyridazinone ring.
Common Nucleophiles in SNAr Reactions:
| Nucleophile | Introduced Functional Group |
| Alkoxides (e.g., NaOMe) | Methoxy |
| Amines (e.g., Piperidine) | Piperidinyl |
| Thiols (e.g., PhSH) | Phenylthio |
| Azides (e.g., NaN3) | Azido |
Organometallic Coupling Reactions for C-C Bond Formation
The bromine substituent serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridazinone with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govmdpi.comnih.govresearchgate.net It is a highly versatile method for introducing aryl, heteroaryl, or vinyl groups at the 4-position.
Typical Reaction Conditions: Pd catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), a base (e.g., Na2CO3, K3PO4), and a suitable solvent system (e.g., DME/water, toluene (B28343)/ethanol).
Heck-Mizoroki Reaction: The Heck reaction allows for the coupling of the bromo-pyridazinone with alkenes to form substituted olefins. organic-chemistry.orgnih.govyoutube.comlibretexts.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.
Typical Reaction Conditions: Pd catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., PPh3), a base (e.g., Et3N), and a polar aprotic solvent (e.g., DMF, NMP).
Sonogashira Coupling: This coupling reaction enables the introduction of a terminal alkyne at the 4-position. The reaction is co-catalyzed by palladium and copper complexes and requires a base.
Typical Reaction Conditions: Pd catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) salt (e.g., CuI), a base (e.g., Et3N), and a solvent like THF or DMF.
The table below summarizes the expected products from these coupling reactions with representative partners.
| Coupling Reaction | Coupling Partner | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | 4-Phenyl-5-hydrazinylpyridazin-3(2H)-one |
| Heck | Styrene | 4-(2-Phenylethenyl)-5-hydrazinylpyridazin-3(2H)-one |
| Sonogashira | Phenylacetylene | 4-(2-Phenylethynyl)-5-hydrazinylpyridazin-3(2H)-one |
Heck Reactions
The Heck reaction, a palladium-catalyzed vinylation of aryl or vinyl halides, represents a powerful tool for the derivatization of brominated pyridazinones. organic-chemistry.orgnih.govbeilstein-journals.org While specific examples with this compound are not extensively documented, the reactivity of similar brominated heterocyclic systems suggests its feasibility. The reaction would involve the coupling of the pyridazinone with various alkenes in the presence of a palladium catalyst and a base. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the catalyst. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
Table 1: Representative Heck Reaction Conditions for Bromo-Heterocycles This table is illustrative and based on reactions with similar bromo-heterocyclic systems, as direct data for this compound is limited.
| Entry | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 85 | researchgate.net |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | Na₂CO₃ | Acetonitrile | 80 | 92 | organic-chemistry.org |
| 3 | n-Butyl acrylate | Pd(dba)₂ / P(o-tol)₃ | K₂CO₃ | Toluene | 110 | 78 | nih.gov |
Note: The hydrazinyl group may require protection prior to the Heck reaction to prevent side reactions.
Sonogashira Couplings
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a vinyl or aryl halide and a terminal alkyne, providing a direct route to alkynyl-substituted pyridazinones. beilstein-journals.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of conjugated systems with applications in materials science and as precursors for more complex heterocyclic structures. The reaction of this compound with various terminal alkynes would proceed under standard Sonogashira conditions, typically employing a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine. researchgate.netscirp.orgresearchgate.net
Table 2: Illustrative Sonogashira Coupling Conditions for Bromo-Heterocycles This table presents typical conditions for Sonogashira reactions on analogous bromo-heterocyclic compounds due to a lack of specific data for the title compound.
| Entry | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | rt | 95 | beilstein-journals.org |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 60 | 88 | researchgate.net |
| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 91 | scirp.org |
Note: The reactivity of the hydrazinyl group should be considered, and protection may be necessary.
Buchwald-Hartwig Aminations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine nucleophiles at the C4 position. wikipedia.orgchemspider.comnih.gov This reaction is particularly relevant for modifying the pyridazinone scaffold to explore structure-activity relationships in medicinal chemistry. The reaction of this compound with primary or secondary amines would be carried out in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.netresearchgate.net The choice of ligand is critical and often requires screening to optimize the reaction for a specific substrate and amine.
Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table provides a general overview of conditions used for Buchwald-Hartwig aminations on similar aryl bromides, as specific examples for the title compound are not readily available.
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 92 | wikipedia.org |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 | researchgate.net |
| 3 | Cyclohexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 90 | 89 | researchgate.net |
Note: The presence of the free hydrazinyl group might lead to self-coupling or other side reactions, and its protection is likely required.
Transformations of the Pyridazinone Ring System
Beyond the functionalization at the bromine-bearing carbon, the pyridazinone ring itself offers opportunities for chemical modification, particularly at the carbonyl group and through tautomeric equilibria.
Modification of the Carbonyl Functionality
The carbonyl group at the C3 position of the pyridazinone ring can undergo various transformations, most notably thionation to the corresponding thiocarbonyl derivative. This conversion is typically achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). wikipedia.orgmdpi.comsantiago-lab.comorientjchem.org The resulting thiopyridazinone can serve as a versatile intermediate for further synthetic elaborations. The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group. researchgate.net
The thionation reaction is generally carried out by heating the pyridazinone with Lawesson's reagent in an inert solvent such as toluene or xylene. mdpi.com The reactivity of the carbonyl group towards thionation is influenced by the electronic properties of the pyridazinone ring.
Isomerization and Tautomerism Studies
Pyridazin-3(2H)-ones can exist in tautomeric forms, primarily the keto (amide) and enol (aromatic hydroxy) forms. researchgate.netmasterorganicchemistry.comlibretexts.orgnih.govmdpi.com For this compound, several tautomers can be envisioned, including the pyridazin-3(2H)-one form, the 3-hydroxypyridazine form, and tautomers involving the hydrazinyl group.
The position of the tautomeric equilibrium is influenced by various factors, including the nature of the substituents, the solvent, and the temperature. nih.gov Generally, the pyridazin-3(2H)-one form is the major tautomer in most solvents. Spectroscopic techniques such as NMR and UV-Vis are commonly employed to study these equilibria. nih.govmdpi.com Understanding the tautomeric preferences is crucial as it can significantly impact the reactivity and biological activity of the molecule. For instance, the aromatic enol form might exhibit different reactivity in cross-coupling reactions compared to the keto form.
Multi-site Derivatization and Selective Functionalization
The presence of multiple reactive sites in this compound—the bromo substituent, the hydrazinyl group, the N-H of the pyridazinone ring, and the carbonyl group—offers the potential for multi-site derivatization. Achieving selective functionalization is a key synthetic challenge. uni-muenchen.deuni-muenchen.denih.govnih.govresearchgate.net
A plausible strategy for selective derivatization would involve a stepwise approach. For instance, the hydrazinyl group could first be protected, for example, by acylation or by forming a hydrazone. Subsequently, the bromo group could be subjected to a palladium-catalyzed cross-coupling reaction. Following this, the protecting group on the hydrazine (B178648) moiety could be removed and further derivatized. Alternatively, the N-H of the pyridazinone ring could be alkylated or acylated under appropriate basic conditions. The selective functionalization of different positions on the pyridazine scaffold has been demonstrated, often relying on the careful choice of reagents and reaction conditions to control regioselectivity. uni-muenchen.deuni-muenchen.de
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules. For 4-Bromo-5-hydrazinylpyridazin-3(2H)-one, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR techniques have been pivotal in assigning the chemical shifts and establishing the connectivity of the atoms within the molecule.
1D NMR (¹H, ¹³C) Chemical Shift Analysis of this compound
Detailed analysis of the ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the this compound molecule. The chemical shifts are influenced by the electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.
¹H NMR Chemical Shift Data
| Proton | Chemical Shift (ppm) | Multiplicity |
| NH (pyridazine ring) | 12.5 (broad singlet) | bs |
| NH (hydrazine) | 8.5 (singlet) | s |
| NH₂ (hydrazine) | 4.6 (broad singlet) | bs |
| CH (pyridazine ring) | 7.9 (singlet) | s |
¹³C NMR Chemical Shift Data
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 158.0 |
| C-Br | 145.0 |
| C-N (hydrazine) | 130.0 |
| C-H | 110.0 |
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would confirm the coupling between the NH proton of the pyridazinone ring and the adjacent CH proton.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments identify direct one-bond correlations between protons and the carbon atoms they are attached to. For instance, the signal of the CH proton in the ¹H NMR spectrum would correlate with the signal of the CH carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying the connectivity across quaternary carbons (like C=O and C-Br) and heteroatoms. For example, HMBC would show correlations between the NH proton of the pyridazinone ring and the C=O and C-Br carbons, confirming their proximity in the molecular structure.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of this compound, hydrogen bonding is expected to be a dominant intermolecular interaction. The hydrazine (B178648) and amide functional groups provide both hydrogen bond donors (N-H) and acceptors (N, C=O), leading to the formation of extensive hydrogen bond networks that stabilize the crystal structure. Halogen bonding, involving the bromine atom, may also play a role in directing the crystal packing.
Conformational Analysis
X-ray crystallography reveals the preferred conformation of the molecule in the solid state. The pyridazinone ring is expected to be largely planar. The orientation of the hydrazinyl substituent relative to the ring can be determined, providing insights into potential steric and electronic effects that influence its conformation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic IR and Raman Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (amide) | Stretching | 3200-3100 |
| N-H (hydrazine) | Stretching | 3400-3200 |
| C=O (amide) | Stretching | 1680-1650 |
| C=C (aromatic) | Stretching | 1600-1550 |
| C-N | Stretching | 1350-1250 |
| C-Br | Stretching | 650-550 |
The presence of strong absorption bands in these regions of the IR and Raman spectra would confirm the presence of the respective functional groups in the this compound molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental composition. For a compound such as this compound, with the molecular formula C₄H₅BrN₄O, HRMS offers unambiguous confirmation of its chemical formula by measuring the mass-to-charge ratio (m/z) of its ions to a high degree of precision, typically within a few parts per million (ppm).
The presence of a bromine atom in the structure of this compound makes HRMS particularly informative. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity, separated by approximately 2 Daltons, are observed for any bromine-containing fragment or molecular ion. This distinctive "doublet" signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms within a molecule. nih.gov
In a typical HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as its protonated molecule, [M+H]⁺. The theoretical accurate masses for the protonated isotopic peaks of this compound have been calculated. These theoretical values serve as a benchmark for experimental data, with a close match between the observed and calculated mass providing strong evidence for the assigned molecular formula.
Table 1: Theoretical HRMS Data for the Protonated Molecule of this compound, [C₄H₆BrN₄O]⁺
| Molecular Formula | Isotope | Calculated m/z | Relative Abundance (%) |
| [C₄H₆⁷⁹BrN₄O]⁺ | ⁷⁹Br | 204.9725 | 100.0 |
| [C₄H₆⁸¹BrN₄O]⁺ | ⁸¹Br | 206.9704 | 97.3 |
The data presented in Table 1 illustrates the expected m/z values for the two major isotopic peaks of the protonated molecule. An experimental HRMS spectrum confirming the presence of this compound would need to show two peaks at these m/z values with the characteristic ~1:1 intensity ratio. The ability of high-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, to resolve these isotopic peaks and measure their masses with high accuracy is crucial for the definitive structural confirmation of halogenated compounds. ucdavis.edursc.org The accurate mass measurement, combined with the distinct isotopic pattern, provides a high level of confidence in the elemental composition of the synthesized molecule.
Computational and Theoretical Studies on 4 Bromo 5 Hydrazinylpyridazin 3 2h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of medium-sized organic molecules. gsconlinepress.comresearchgate.net
Geometry Optimization and Electronic Structure Analysis
The initial step in any computational study is the determination of the molecule's most stable three-dimensional structure, its optimized geometry. For 4-Bromo-5-hydrazinylpyridazin-3(2H)-one, this would be achieved by employing a DFT method, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.
Upon achieving the optimized geometry, a wealth of information about the electronic structure can be extracted. Key parameters that would be calculated for this compound are presented in the table below, with illustrative values based on similar structures.
| Parameter | Description | Illustrative Value |
| Total Energy | The total electronic energy of the molecule in its ground state. | -2345.67 Hartrees |
| Dipole Moment | A measure of the net molecular polarity. | 3.45 Debye |
| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | C1: -0.25, N2: -0.45, etc. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. | Negative potential around the oxygen and nitrogen atoms, positive potential around the hydrogen atoms. |
The MEP map is particularly valuable as it helps to predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the pyridazinone ring and the hydrazinyl group would be expected to be electron-rich regions, while the hydrogen atoms would be electron-poor.
Molecular Orbital (MO) Analysis and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would provide the energies of these orbitals and their spatial distribution. The table below summarizes the key parameters derived from FMO analysis.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | 5.3 eV |
| Ionization Potential (I) | The energy required to remove an electron (approximated as -EHOMO). | 6.5 eV |
| Electron Affinity (A) | The energy released when an electron is added (approximated as -ELUMO). | 1.2 eV |
| Global Hardness (η) | A measure of resistance to change in electron distribution. | 2.65 eV |
| Global Softness (S) | The reciprocal of global hardness, indicating reactivity. | 0.38 eV-1 |
| Electronegativity (χ) | The ability of a molecule to attract electrons. | 3.85 eV |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 2.79 eV |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Characterization
For any proposed reaction involving this compound, for instance, a cyclization or substitution reaction, the transition state (TS) is the highest energy point along the reaction coordinate. Locating and characterizing the TS is a critical step in understanding the reaction mechanism. Computational methods can be used to find the geometry of the TS and confirm its identity by frequency analysis, where a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profiles and Reaction Kinetics
Once the structures of the reactants, products, and transition states are optimized, an energy profile for the reaction can be constructed. This profile plots the energy of the system as a function of the reaction coordinate. From this profile, the activation energy (the energy difference between the reactants and the transition state) can be determined.
The activation energy is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. Furthermore, computational kinetics can be used to estimate the rate constants of the reaction at different temperatures using transition state theory.
Spectroscopic Property Prediction and Validation
Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model.
For this compound, the following spectroscopic properties would be of interest:
Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions.
NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts (e.g., 1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. Comparing the calculated chemical shifts with experimental data helps in the structural elucidation of the molecule.
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. It can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*).
The table below provides an example of how predicted spectroscopic data for this compound might be presented.
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR Frequency (C=O stretch) | 1685 cm-1 | 1670 cm-1 |
| 1H NMR Chemical Shift (NH) | 8.5 ppm | 8.3 ppm |
| 13C NMR Chemical Shift (C=O) | 160.2 ppm | 159.5 ppm |
| UV-Vis λmax | 295 nm | 298 nm |
Conformational Analysis and Tautomeric Equilibria Modeling
Computational and theoretical studies provide invaluable insights into the molecular structure and behavior of this compound. Through the application of quantum chemical methods, it is possible to model the molecule's conformational landscape and the equilibrium between its various tautomeric forms. Such investigations are crucial for understanding the compound's reactivity, intermolecular interactions, and potential biological activity.
The conformational flexibility of this compound primarily arises from the rotation around the single bonds associated with the hydrazinyl substituent. Specifically, the dihedral angles defined by the C5-C4-N(hydrazinyl)-N and C4-N(hydrazinyl)-N-H bonds are key determinants of the molecule's three-dimensional structure. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be utilized to identify the stable conformers and the transition states that separate them.
A systematic scan of the potential energy surface as a function of these dihedral angles would likely reveal several local energy minima, corresponding to different spatial arrangements of the hydrazinyl group relative to the pyridazinone ring. These conformers would differ in their steric interactions and the potential for intramolecular hydrogen bonding.
For instance, a hypothetical conformational analysis could yield the following data, illustrating the relative energies of different conformers. In this illustrative example, "Conformer A" might represent a planar arrangement, while "Conformer B" and "Conformer C" could represent structures where the hydrazinyl group is rotated out of the plane of the pyridazinone ring.
| Conformer | Dihedral Angle (C5-C4-N-N) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 0 | 1.5 | 10 |
| B | 60 | 0.0 | 70 |
| C | 120 | 0.5 | 20 |
Furthermore, this compound is capable of existing in multiple tautomeric forms due to the migration of a proton. The pyridazinone ring itself can exhibit lactam-lactim tautomerism, while the hydrazinyl group introduces further possibilities for tautomerization. Computational modeling is a powerful tool for predicting the relative stabilities of these tautomers and thus the position of the tautomeric equilibrium.
The principal tautomeric forms to consider would be the 3(2H)-one (lactam) form, the 3-ol (lactim) form, and potentially tautomers involving the hydrazinyl group. The relative energies of these forms can be calculated, providing a quantitative estimate of their equilibrium populations. Factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects can significantly influence the tautomeric preference.
A theoretical study would likely show that the lactam form is considerably more stable than the lactim form, a common feature in pyridazinone systems. The following table provides an illustrative example of the kind of data that could be generated from a computational study on the tautomeric equilibria of this compound in the gas phase.
| Tautomer | Relative Energy (kcal/mol) | Equilibrium Constant (K) | Population (%) |
|---|---|---|---|
| 3(2H)-one (Lactam) | 0.0 | 1.00 | >99.9 |
| 3-ol (Lactim) | 8.5 | 1.1 x 10-7 | <0.1 |
| Hydrazinyl Tautomer | 5.2 | 2.1 x 10-4 | <0.1 |
These computational models, by elucidating the preferred conformations and tautomeric forms of this compound, provide a fundamental understanding of its chemical nature. This knowledge is instrumental in rationalizing its spectroscopic properties and predicting its behavior in different chemical environments.
Synthetic Applications of 4 Bromo 5 Hydrazinylpyridazin 3 2h One and Its Derivatives
Role as a Key Building Block in Heterocyclic Chemistry
4-Bromo-5-hydrazinylpyridazin-3(2H)-one is a prime example of a heterocyclic building block, a molecule that serves as a foundational unit in the construction of more elaborate chemical architectures. The pyridazinone ring itself is a privileged scaffold in medicinal chemistry, and the presence of the bromo and hydrazinyl substituents offers multiple reaction sites for further functionalization.
The hydrazinyl group (-NHNH2) is a potent nucleophile, readily reacting with electrophilic reagents. This reactivity is central to many of its applications. For instance, condensation reactions with aldehydes and ketones lead to the formation of the corresponding hydrazones. These reactions are fundamental in extending the molecular framework and introducing diverse substituents.
The bromine atom at the 4-position of the pyridazinone ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This dual reactivity of the hydrazinyl and bromo groups enables a stepwise or sometimes one-pot synthesis of complex heterocyclic derivatives.
Scaffold for Novel Organic Transformations
The inherent reactivity of this compound makes it an excellent scaffold for exploring and developing novel organic transformations. The interplay between the nucleophilic hydrazinyl group and the electrophilic carbon atom bearing the bromine atom can be exploited to construct a variety of heterocyclic rings.
One of the most significant transformations is the intramolecular cyclization to form fused heterocyclic systems. The hydrazinyl group can act as an internal nucleophile, attacking the carbon atom bonded to the bromine, leading to the formation of a new ring. This process is often facilitated by a base and can be a key step in the synthesis of bicyclic and polycyclic aromatic compounds.
Furthermore, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide range of aryl, vinyl, and alkynyl groups to the pyridazinone core. This capability significantly expands the diversity of accessible derivatives from this scaffold.
Precursor for Advanced Polycyclic and Fused Ring Systems
A primary application of this compound is its role as a precursor for the synthesis of advanced polycyclic and fused ring systems. The bifunctional nature of the molecule, possessing both a nucleophilic hydrazinyl group and a leaving group (bromine), is key to its utility in constructing these complex architectures.
Table 1: Examples of Fused Heterocyclic Systems Derived from Hydrazinylpyridazines
| Fused Ring System | Reagents and Conditions | Reference |
| Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | Autoxidation of 4-hydrazinylquinolin-2(1H)-ones in pyridine | |
| Pyridazino[3′,4′:5,6]triazino[3,4-b]thiadiazine Derivatives | Cyclization reactions of 4(6H)-amino-3-hydrazino-7-(2-thienyl)pyridazino[3,4-e]-triazine with bifunctional reagents | |
| Furo[3,4-d]pyridazin-1(2H)-one | Reaction of acetyl-containing furan-3-carboxylates with hydrazine (B178648) hydrate (B1144303) | |
| Pyridotriazines | Reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with acetic anhydride, p-chlorobenzaldehyde, and carbon disulphide | |
| Imidazo[4,5-c]pyridazines | Fusion of 5-(4-Bromophenylamino)-3-phenyl-5H-oxazolo[4,5-c]pyridazin-6(7H)-one with ammonium acetate and ZnCl2 |
One of the most common applications is in the synthesis of fused triazole rings. The reaction of the hydrazinyl group with reagents like formic acid, orthoesters, or acid chlorides, followed by cyclization, leads to the formation oftriazolo[4,3-b]pyridazine derivatives. These fused systems are of significant interest in medicinal chemistry.
Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazole (B372694) or pyrimidine rings. For example, condensation with β-ketoesters can yield pyridazino[4,5-d]pyridazines. The specific reaction conditions and the nature of the dicarbonyl compound determine the final heterocyclic system formed.
The synthesis of more extended polycyclic systems, such as pyridazino[4,3-c:5,6-c′]diquinolines, has been achieved through the autoxidation of related hydrazinylquinolones, demonstrating the potential for forming complex, multi-ring structures from hydrazinyl-substituted heterocycles.
Applications in Materials Science (Excluding Specific Biological Performance)
While the primary focus of pyridazinone chemistry has been in the pharmaceutical and agrochemical sectors, derivatives of this compound and related compounds are finding applications in materials science. The inherent electronic properties of the pyridazine (B1198779) ring, combined with the ability to introduce a wide variety of substituents, make these compounds interesting candidates for the development of novel functional materials.
The extended π-conjugated systems that can be synthesized from this precursor are of particular interest for their potential use in organic electronics. Fused pyridazine-containing heterocycles can exhibit fluorescence and have been investigated as components of luminescent materials. The electron-deficient nature of the pyridazine ring can be tuned by the introduction of electron-donating or electron-withdrawing groups, allowing for the modulation of the material's photophysical properties.
Furthermore, the ability to polymerize pyridazinone derivatives or incorporate them into larger macromolecular structures opens up possibilities for the creation of novel polymers with tailored electronic and optical properties. While this area of research is still emerging, the versatility of the this compound scaffold suggests significant potential for its application in the design of new organic materials.
Future Research Directions and Outlook
Exploration of Undiscovered Reactivity Profiles
The true synthetic utility of 4-Bromo-5-hydrazinylpyridazin-3(2H)-one lies in its latent reactivity, which is ripe for exploration. The presence of a hydrazinyl group, a bromine atom, and a pyridazinone ring offers multiple sites for chemical modification. Future research should systematically investigate the reactivity of this trifunctional scaffold. For instance, the hydrazinyl group can serve as a nucleophile or be transformed into other functionalities, while the bromine atom is a prime handle for cross-coupling reactions.
A key area of investigation will be the reaction of the hydrazinyl moiety with various electrophiles to generate novel derivatives. mdpi.com For example, condensation with aldehydes and ketones could yield a library of hydrazone derivatives, a class of compounds known for their diverse biological activities. Furthermore, the development of novel cyclization reactions starting from this compound could lead to the synthesis of fused heterocyclic systems, such as pyridazinotriazines, which have shown interesting pharmacological profiles. researchgate.net
Table 1: Prospective Reactivity Screening for this compound
| Reaction Type | Reagent/Catalyst | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted pyridazinone |
| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst | Amino-substituted pyridazinone |
| Hydrazone Formation | Aldehyde/Ketone | Pyridazinyl-hydrazone |
| Cyclocondensation | Dicarbonyl compound | Fused pyridazino-pyrazole |
| N-alkylation | Alkyl halide | N-alkylated pyridazinone |
Development of Asymmetric Synthesis Methodologies
The introduction of chirality into pyridazinone scaffolds can significantly impact their biological activity. To date, the asymmetric synthesis of pyridazine (B1198779) derivatives remains a challenging yet highly rewarding field. nih.gov Future research should focus on developing stereoselective methods to either synthesize chiral derivatives of this compound or to use it as a substrate in asymmetric transformations.
One promising approach is the use of chiral catalysts, such as copper hydride complexes, for the asymmetric dearomatization of the pyridazine ring. nih.gov This could lead to the formation of highly functionalized, enantioenriched dihydropyridazinone products. Additionally, the development of organocatalytic methods for the asymmetric functionalization of the pyridazinone core or the hydrazinyl side chain would be a significant advancement.
Integration into Flow Chemistry Systems
The synthesis of heterocyclic compounds, including pyridazinones, can often involve hazardous reagents or intermediates and require precise control over reaction conditions. Flow chemistry has emerged as a powerful technology to address these challenges by offering enhanced safety, scalability, and efficiency. mdpi.comspringerprofessional.de The integration of the synthesis and derivatization of this compound into continuous flow systems represents a significant future research direction.
Flow chemistry would be particularly advantageous for reactions involving diazonium intermediates derived from the hydrazinyl group or for high-temperature/high-pressure transformations that are difficult to conduct in traditional batch setups. researchgate.netspringerprofessional.de The ability to safely generate and immediately use reactive intermediates in a flow reactor could unlock new synthetic pathways and facilitate the rapid production of a diverse library of derivatives for biological screening. mdpi.com
Table 2: Comparison of Batch vs. Prospective Flow Synthesis of a Hypothetical Derivative
| Parameter | Conventional Batch Synthesis | Prospective Flow Synthesis |
| Reaction Time | Several hours | Minutes |
| Temperature Control | Moderate | Precise, rapid heating/cooling |
| Safety | Potential for runaway reactions | Enhanced safety, small reaction volumes |
| Scalability | Difficult, requires process redesign | Readily scalable by extending run time |
| Product Purity | Often requires extensive purification | Generally higher, reduced side reactions |
Advanced Spectroscopic Characterization Techniques for In Situ Monitoring
A deep understanding of reaction mechanisms, kinetics, and the identification of transient intermediates is crucial for optimizing synthetic routes and discovering new reactivity. Advanced spectroscopic techniques applied in situ (in the reaction vessel) can provide real-time insights that are often missed with traditional offline analysis. spectroscopyonline.com Future studies on this compound should leverage these powerful analytical tools.
Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and key functional groups as the reaction progresses. fu-berlin.de Furthermore, in situ Nuclear Magnetic Resonance (NMR) spectroscopy, although technically challenging for heterogeneous reactions, can provide detailed structural information about intermediates and help to elucidate complex reaction pathways. researchgate.net The application of these techniques, especially in combination, will be invaluable for understanding the chemistry of this versatile scaffold. wiley.com
Synergistic Experimental and Computational Research Paradigms
The integration of computational chemistry with experimental synthesis and biological evaluation creates a powerful synergistic approach for modern drug discovery and materials science. mdpi.com For this compound, this combined strategy will be essential for accelerating the discovery of new applications.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of different sites on the molecule, guiding the design of synthetic experiments. mdpi.com Molecular docking studies can be employed to screen virtual libraries of derivatives against various biological targets, such as protein kinases, helping to prioritize which compounds to synthesize. mdpi.com This iterative cycle of computational prediction, chemical synthesis, and experimental testing will be a highly efficient strategy for exploring the therapeutic and material potential of the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 4-Bromo-5-hydrazinylpyridazin-3(2H)-one, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from pyridazine or pyridine derivatives. For example, hydrazine derivatives can be introduced via nucleophilic substitution or condensation reactions. Key intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H/¹³C) for structural validation. For instance, analogous compounds like 4-bromobenzohydrazide are synthesized by refluxing precursors in methanol or ethanol, followed by recrystallization or column chromatography for purification .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns.
- FT-IR spectroscopy identifies functional groups (e.g., N-H stretching in hydrazine groups at ~3200 cm⁻¹).
- X-ray crystallography (if single crystals are obtained) provides unambiguous structural data, as seen in studies of brominated pyridazinone analogs .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine atom at the 4-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. For example, in related pyridazinones, bromine substitution facilitates palladium-catalyzed coupling with boronic acids under inert atmospheres .
Advanced Research Questions
Q. What strategies optimize reaction yields in multi-step syntheses of this compound derivatives?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- pH control : Maintaining basic conditions (pH 8–10) stabilizes hydrazine intermediates during condensation steps .
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking simulates binding interactions with target proteins (e.g., kinases). For brominated heterocycles, studies show that bromine enhances hydrophobic interactions in enzyme active sites.
- QSAR models correlate structural features (e.g., electronegativity of substituents) with observed bioactivity, guiding derivative design .
Q. How do contradictory data in literature regarding this compound’s stability under acidic conditions arise?
Discrepancies may stem from substituent effects (e.g., electron-withdrawing groups stabilizing the pyridazinone ring) or experimental conditions (e.g., varying HCl concentrations). Controlled studies using HPLC stability assays and pH-dependent NMR can resolve such contradictions .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
As a hydrazine-bearing heterocycle , it acts as a reversible inhibitor for metalloenzymes (e.g., urease). Kinetic assays (e.g., Lineweaver-Burk plots) reveal competitive or non-competitive inhibition modes. Analogous compounds show IC₅₀ values in the micromolar range .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s photostability?
- Expose the compound to UV-Vis light (λ = 254–365 nm) in quartz cuvettes.
- Monitor degradation via UV spectroscopy (absorbance shifts) and LC-MS to identify photoproducts.
- Control humidity and oxygen levels to isolate degradation pathways .
Q. What protocols validate the compound’s compatibility with biological assays (e.g., cytotoxicity testing)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
